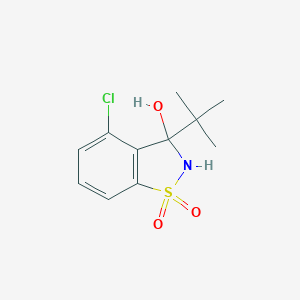
3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, also known as TBTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide is not fully understood, but it is thought to act as a free radical scavenger and antioxidant. It may also inhibit inflammation and cell proliferation through various pathways.
Biochemical and Physiological Effects
3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, decrease the production of reactive oxygen species, and inhibit the activity of inflammatory enzymes. 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide has also been shown to protect against oxidative stress and inflammation in the brain, and may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide. One area of interest is its potential as a chemotherapeutic agent for various types of cancer. Another area of interest is its potential as a neuroprotective agent for various neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide involves the reaction of 2-chloro-4-tert-butylphenol with sulfur and sodium hydroxide. This reaction produces 3-tert-butyl-4-chloro-2-hydroxyphenylthio-sodium sulfate, which is then oxidized to form 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide. The yield of 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide is typically around 60% using this method.
Propriétés
Formule moléculaire |
C11H14ClNO3S |
|---|---|
Poids moléculaire |
275.75 g/mol |
Nom IUPAC |
3-tert-butyl-4-chloro-1,1-dioxo-2H-1,2-benzothiazol-3-ol |
InChI |
InChI=1S/C11H14ClNO3S/c1-10(2,3)11(14)9-7(12)5-4-6-8(9)17(15,16)13-11/h4-6,13-14H,1-3H3 |
Clé InChI |
RTOQANNUZNBOCO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1(C2=C(C=CC=C2Cl)S(=O)(=O)N1)O |
SMILES canonique |
CC(C)(C)C1(C2=C(C=CC=C2Cl)S(=O)(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B285951.png)

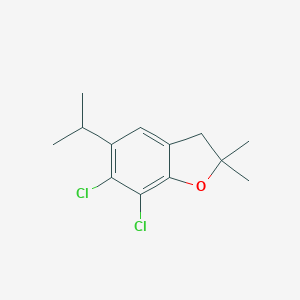
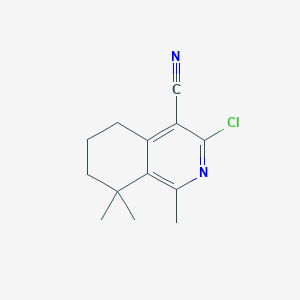
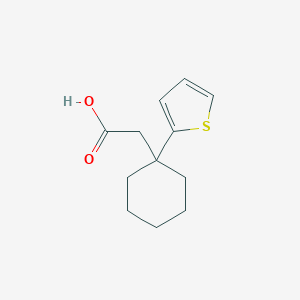

![{[1-(5-Chlorothien-2-yl)cyclohexyl]amino}(oxo)acetic acid](/img/structure/B285962.png)
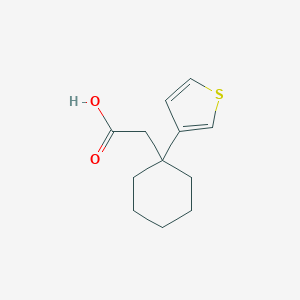
![N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide](/img/structure/B285966.png)
![5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B285967.png)
![1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B285968.png)
![1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one](/img/structure/B285969.png)
![2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one](/img/structure/B285970.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B285973.png)